molecular formula C30H40NO7P B13439498 Phenylfosinopril

Phenylfosinopril

Cat. No.: B13439498
M. Wt: 557.6 g/mol
InChI Key: XQDOUIBENHVJDZ-UHFFFAOYSA-N
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Description

Contextualization as a Related Compound of Fosinopril (B1673572)

Phenylfosinopril is formally recognized in pharmacopeial standards as "Fosinopril EP Impurity E" or "Fosinopril USP Related Compound E". sigmaaldrich.com Its primary role in a pharmaceutical context is as a reference standard for the identification and quantification of impurities in Fosinopril sodium drug substance and finished products. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that is closely monitored to ensure the safety and efficacy of medications. Therefore, the synthesis and characterization of high-purity this compound are essential for developing and validating analytical methods used in the quality control of Fosinopril. nih.govresearchgate.net

PropertyThis compoundFosinopril
Chemical Name(4S)-1-[2-[(R)-(1S)-2-Methyl-1-(1-oxopropoxy)propoxyphosphinyl]acetyl]-4-phenyl-L-proline(2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid
Molecular FormulaC30H40NO7PC30H46NO7P
Key Structural Moiety4-phenylpyrrolidine-2-carboxylic acid4-cyclohexylpyrrolidine-2-carboxylic acid

Academic Significance in Phosphinic Acid Derivatives Chemistry

The academic significance of this compound is primarily viewed through the lens of its parent compound, Fosinopril, which is a pioneering member of the phosphinic acid class of ACE inhibitors. nih.gov The development of Fosinopril itself was a milestone in medicinal chemistry, demonstrating that a phosphinic acid group could effectively mimic the tetrahedral intermediate of peptide hydrolysis by ACE. nih.govpsu.edu

Research into Fosinopril and its analogues, including this compound, contributes to the broader understanding of structure-activity relationships within this chemical class. The substitution at the proline ring (phenyl vs. cyclohexyl) is a critical determinant of the molecule's hydrophobicity and spatial arrangement, which in turn can influence its binding affinity to the ACE active site. Although specific studies on the ACE inhibitory activity of this compound are not widely published, its existence as a known impurity has prompted research into the synthesis and biological activity of various Fosinopril analogs. nih.gov Such studies are crucial for understanding how different structural modifications impact potency and selectivity.

Furthermore, the synthesis of phosphinic peptides and their derivatives is a complex area of organic chemistry. arabjchem.org The development of synthetic routes to compounds like this compound, even for its use as an analytical standard, can provide valuable insights for chemists working on novel phosphinic acid-based therapeutic agents for a variety of disease targets. arabjchem.orgnih.gov The chemistry involved in creating these molecules, including the diastereoselective synthesis of the phosphinic acid center, is of considerable academic interest. arabjchem.org

Properties

Molecular Formula

C30H40NO7P

Molecular Weight

557.6 g/mol

IUPAC Name

1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]-4-phenylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C30H40NO7P/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24/h5-10,13-14,16-17,22,25-26,30H,4,11-12,15,18-21H2,1-3H3,(H,34,35)

InChI Key

XQDOUIBENHVJDZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)O)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Formation Pathways of Phenylfosinopril

Elucidation of Synthetic Routes

The synthesis of Phenylfosinopril is not typically a targeted endeavor but rather an inadvertent outcome of the synthetic route to Fosinopril (B1673572). The industrial production of Fosinopril involves the coupling of two key chiral fragments: a phosphinyl acetic acid derivative and a proline derivative. Specifically, the synthesis generates a mixture of diastereomers of [[2-methyl-1-(1-oxopropoxy) propoxy] (4-phenylbutyl) phosphinyl] acetic acid. researchgate.net

The general synthetic approach involves the preparation of a racemic phosphinic acid derivative which is then coupled with a protected proline derivative. The complexity arises from the multiple chiral centers in the Fosinopril molecule, leading to the formation of several stereoisomers, one of which is this compound.

A common route for the synthesis of the phosphinyl acetic acid core involves the reaction of a Grignard reagent, such as 4-phenylbutylmagnesium bromide, with a phosphorus-containing electrophile. This is followed by alkylation and hydrolysis steps to yield the phosphinyl acetic acid. The subsequent esterification to introduce the (2-methyl-1-oxopropoxy)propoxy group is a critical step where stereochemistry can be difficult to control.

The final step in the formation of the Fosinopril molecule, and consequently its impurities, is the coupling of the phosphinyl acetic acid derivative with the proline moiety. This is typically achieved using standard peptide coupling reagents.

StepReactantsReagents and ConditionsProduct
14-phenylbutylmagnesium bromide, Phosphorus trichlorideEtherDichlorophosphine intermediate
2Dichlorophosphine intermediate, Acetic acid derivativeAlkylationPhosphinyl acetic acid precursor
3Phosphinyl acetic acid precursor, 2-methyl-1-propanolEsterificationMixture of diastereomeric esters
4Diastereomeric esters, (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid derivativePeptide coupling agentsMixture of Fosinopril and its stereoisomers (including this compound)

Investigation of Impurity Formation Mechanisms

The formation of this compound is a direct consequence of the lack of complete stereocontrol during the synthesis of Fosinopril. The key reaction step leading to the generation of a mixture of diastereomers, including this compound, is the alkylation and esterification of the phosphinic acid. The industrial synthesis of the crucial intermediate, SR-[(2-methyl-1-(oxopropoxy) propoxy] – (4-phenyl butyl) phosphinyl] acetic acid, also results in the formation of the undesired RS, RR, and SS diastereomers. researchgate.net

This compound, identified as Fosinopril EP Impurity E, arises from the coupling of the (R)-phosphinyl acetic acid derivative with the (1S)-2-methyl-1-(propanoyloxy)propoxy side chain and the (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid. rsc.orgsynzeal.com The incomplete stereoselectivity in the introduction of the ester group leads to the formation of different diastereomers at the phosphorus center and the ester chiral center.

Stereochemical Aspects of this compound Synthesis

The stereochemistry of this compound is complex, with multiple chiral centers. The specific stereoisomer designated as this compound is (2S,4S)-1-[[(R)-(1S)-2-methyl-1-(propanoyloxy)propoxyphosphoryl]acetyl]-4-phenylpyrrolidine-2-carboxylic acid. rsc.orgsynzeal.com This structure possesses a defined stereochemistry at the proline ring ((2S,4S) configuration), the phosphorus center ((R) configuration), and the ester side chain ((1S) configuration). google.com

The challenge in the synthesis of Fosinopril, and the reason for the formation of this compound, lies in controlling the stereochemistry at the phosphorus atom and the chiral carbon of the ester group. The synthesis typically starts with racemic or diastereomeric mixtures of the phosphinic acid derivatives. The separation of these stereoisomers is a significant hurdle.

Methods to control the stereochemistry include:

Chiral Resolution: The use of chiral resolving agents, such as L-cinchonidine, to form diastereomeric salts that can be separated by crystallization. google.com This method can be expensive and laborious.

Enzymatic Resolution: The use of enzymes, such as proteases, to selectively hydrolyze one enantiomer of an ester intermediate, allowing for the separation of the desired isomer. google.com

Stereoselective Synthesis: The development of synthetic routes that employ chiral catalysts or auxiliaries to favor the formation of the desired stereoisomer. researchgate.netfrontiersin.org This is the most elegant but often the most challenging approach.

Advanced Analytical Characterization and Quantification of Phenylfosinopril

Chromatographic Separation Techniques

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. asianjpr.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two powerful techniques utilized in the analysis of Phenylfosinopril.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a widely used analytical technique for the qualitative and quantitative analysis of drugs. asianjpr.com The development of a robust HPLC method is a critical process in pharmaceutical development and quality control. asianjpr.com For this compound, reversed-phase HPLC (RP-HPLC) is a common approach. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. wjpmr.com

Method development for this compound typically involves a systematic evaluation of several parameters to achieve optimal separation of the analyte from potential impurities and degradation products. wjpmr.com Key considerations include the choice of the stationary phase (column), the composition of the mobile phase, flow rate, and detector wavelength.

A typical HPLC method for a related compound, Nandrolone Phenylpropionate, utilized a C18 column and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. medipol.edu.tr The detector wavelength is selected based on the UV absorbance maximum of the analyte to ensure maximum sensitivity. medipol.edu.tr For instance, in the analysis of other pharmaceutical compounds, wavelengths such as 214 nm and 215 nm have been employed. innovareacademics.innih.gov The goal is to achieve a good resolution between the main peak and any other components, with a reasonable analysis time. asianjpr.com

Table 1: Illustrative HPLC Method Parameters for Phenyl-type Compounds

Parameter Condition
Stationary Phase Reversed-phase C18 or Phenyl column
Mobile Phase Gradient or isocratic mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile, methanol)
Flow Rate Typically 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 40°C)
Injection Volume 10-20 µL
Detection UV spectrophotometry at a specific wavelength (e.g., 210-240 nm)

This table presents a generalized set of parameters often employed in the HPLC analysis of phenyl-containing pharmaceutical compounds. Actual conditions for this compound would require specific method development and validation.

Gas Chromatography (GC) Applications

Gas chromatography is another powerful separation technique, particularly suited for volatile and thermally stable compounds. researchgate.net While direct analysis of this compound by GC may be challenging due to its relatively high molecular weight and polarity, derivatization techniques can be employed to increase its volatility. These derivatives can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for enhanced identification capabilities. researchgate.net

The choice of a suitable GC column is critical for achieving good separation. phenomenex.com Columns with different stationary phases, such as those with varying percentages of phenyl polysiloxane, offer different selectivities. researchgate.net The dimensions of the column (length, diameter, and film thickness) also play a significant role in the separation efficiency. researchgate.net For complex mixtures, high-resolution capillary columns are generally preferred. phenomenex.com Injection techniques like split or splitless injection are chosen based on the concentration of the analyte. sigmaaldrich.com

Spectroscopic Identification Methods

Spectroscopic techniques are indispensable for the structural elucidation and quantification of pharmaceutical compounds. These methods provide detailed information about the molecular structure, functional groups, and electronic properties of the analyte.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is a highly sensitive and specific technique used to determine the molecular weight and elemental composition of a compound. nih.govmdpi.com When coupled with a separation technique like HPLC or GC (LC-MS or GC-MS), it becomes a powerful tool for identifying and quantifying analytes in complex mixtures. mdpi.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the confident determination of the molecular formula of this compound and its related substances. currenta.de

Tandem mass spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis and is particularly useful for structural elucidation. fiveable.me In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. fiveable.me The fragmentation pattern provides a molecular fingerprint that can be used to identify the compound and to elucidate its structure. Ionization techniques such as electrospray ionization (ESI) and electron ionization (EI) are commonly used, with ESI being a soft ionization technique suitable for analyzing intact molecules, while EI causes extensive fragmentation that can be valuable for structural analysis. mdpi.comcurrenta.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the structure of a molecule in solution. msu.edu It is particularly powerful for the analysis of isomers, which have the same molecular formula but different arrangements of atoms. msu.edu this compound possesses chiral centers, leading to the possibility of stereoisomers. NMR can be used to distinguish between these isomers.

¹H NMR and ¹³C NMR are the most common types of NMR experiments. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide a wealth of information about the connectivity and spatial arrangement of atoms in the molecule. msu.edu Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the complete structure of this compound and to differentiate it from its isomers. sapub.org For instance, the analysis of complex mixtures of isomers can be achieved by deconvoluting the NMR spectra. nih.gov

Table 2: General NMR Spectroscopy Parameters for Organic Compound Analysis

Parameter ¹H NMR ¹³C NMR
Solvent Deuterated solvent (e.g., CDCl₃, DMSO-d₆) Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
Frequency 400-600 MHz 100-150 MHz
Pulse Program Standard single pulse Proton decoupled
Relaxation Delay 1-5 s 2-10 s

This table provides typical parameters for NMR analysis. Specific parameters for this compound would be optimized during the analysis.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques that provide information about the functional groups and electronic structure of a molecule, respectively. mrclab.com

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. wikipedia.org This absorption corresponds to electronic transitions within the molecule. msu.edu Molecules containing chromophores, such as the aromatic ring in this compound, will exhibit characteristic UV absorption spectra. funaab.edu.ng The wavelength of maximum absorbance (λmax) can be used for quantitative analysis, often in conjunction with HPLC. technologynetworks.com

Infrared spectroscopy measures the absorption of infrared radiation, which causes vibrations of the chemical bonds within a molecule. mrclab.com Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific functional groups in this compound, such as carbonyl (C=O), phosphoryl (P=O), and phenyl groups. The IR spectrum provides a unique fingerprint of the molecule. funaab.edu.ng

Electrophoretic Techniques for this compound Analysis

Electrophoretic techniques, particularly capillary electrophoresis (CE), have emerged as powerful tools for the analysis of pharmaceutical compounds, including this compound. These methods separate charged molecules in an electrolyte solution under the influence of an electric field.

A Capillary Zone Electrophoresis (CZE) method has been specifically developed for the quantitative analysis of this compound (as fosinopril (B1673572) sodium). nih.gov This technique offers distinct advantages, including high selectivity for several of this compound's degradation products and significantly shorter analysis times when compared to traditional liquid chromatography (LC) methods. nih.gov The optimization of CZE methods involves carefully selecting parameters such as the detection wavelength, applied voltage, and the concentration and pH of the running buffer to achieve the desired separation. nih.govcapes.gov.br

Research has demonstrated that CE is effective for the simultaneous identification and quantification of multiple angiotensin-converting enzyme (ACE) inhibitors, including Fosinopril, in their finished pharmaceutical formulations. nih.govcapes.gov.br A study utilized a 100 mM phosphate (B84403) buffer at a pH of 7.0 to successfully separate eight different ACE inhibitors, including fosinopril. capes.gov.br The high selectivity of this buffer system allows for the accurate quantification of the active ingredient without interference from common excipients found in tablets. nih.govcapes.gov.br This makes CE an attractive alternative to other analytical techniques for quality control in pharmaceutical manufacturing.

Validation of Analytical Procedures for this compound Assessment

The validation of an analytical procedure is a critical process that demonstrates its suitability for its intended purpose. emerypharma.comresearchgate.net According to the International Council for Harmonisation (ICH) guidelines, this involves a thorough evaluation of specific performance characteristics to ensure the method is reliable, reproducible, and accurate for the analysis of this compound. labmanager.com

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. asianjpr.com For this compound analysis, specificity is typically confirmed by demonstrating that there is no interference from blank solutions (diluents) or placebo formulations at the retention time of the analyte. ajpaonline.com

In practice, a solution containing a mixture of this compound and all its known related impurities is analyzed to ensure that the peak corresponding to this compound is well-separated from all other peaks. asianjpr.com Chromatographic methods, for instance, must show baseline resolution between this compound and its closest eluting impurity. ajpaonline.com Similarly, capillary electrophoresis methods have been shown to possess high selectivity, enabling the separation of this compound from structurally similar ACE inhibitors and degradation products. capes.gov.brnih.gov The selectivity of a CE method is highly dependent on the pH of the running buffer, which is considered the most critical parameter for achieving separation. capes.gov.br

Precision and Accuracy Determination

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (%RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often determined through recovery studies. amazonaws.com

Validation studies for this compound assays document these parameters meticulously. For example, a validated high-performance liquid chromatography (HPLC) method demonstrated excellent precision, with the %RSD for multiple sample preparations being well below the typical acceptance criterion of 2.0%. ijfmr.com Accuracy is assessed by spiking the sample matrix with known quantities of this compound and its impurities at different concentration levels and calculating the percentage of recovery. asianjpr.com

The following tables present data from a validation study of an HPLC method for this compound, illustrating typical precision and accuracy results.

Table 1: Precision of the Analytical Method for this compound This table represents repeatability and intermediate precision data.

ParameterNumber of PreparationsResult (% Assay)% Relative Standard Deviation (RSD)
Method Precision (Repeatability)699.5% (Average)0.4%
Intermediate Precision (Analyst 1 vs. Analyst 2)6 per analystOverall Average: 99.7%0.3%

Data sourced from a study validating an HPLC method for Fosinopril. ijfmr.com The low %RSD values indicate high precision.

Table 2: Accuracy of the Analytical Method for this compound Impurities This table shows the ability of the method to accurately quantify impurities at different levels.

ImpuritySpike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
Impurity A50%1.251.26100.8%
100%2.502.4899.2%
150%3.753.78100.8%
Impurity B50%1.251.27101.6%
100%2.502.52100.8%
150%3.753.7499.7%

Data sourced from a validation study for Fosinopril and its related impurities. asianjpr.com The % Recovery values are within the typical acceptance range (e.g., 98-102%), demonstrating high accuracy.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. akjournals.com These parameters define the sensitivity of the method.

LOD and LOQ are often established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. asianjpr.comakjournals.com Validated methods for this compound report specific LOD and LOQ values, ensuring the method is sensitive enough for its intended application, such as the quantification of trace-level impurities.

Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this compound and its Impurities This table provides a summary of sensitivity parameters from different analytical methods.

CompoundAnalytical MethodLOD (µg/mL)LOQ (µg/mL)Reference
Fosinopril SodiumRP-HPLC0.1340.406 ijfmr.com
Fosinopril Impurity ARP-HPLC0.010.02 asianjpr.com
Fosinopril Impurity BRP-HPLC0.010.02 asianjpr.com
Fosinopril SodiumSpectrophotometry0.210.64 akjournals.com

These values demonstrate the method's ability to control impurities at very low levels.

Mechanistic Biochemical and Molecular Interaction Studies of Phenylfosinopril

In Vitro Enzymatic Interaction Profiling

The primary mechanism of action of phenylfosinopril involves its interaction with the angiotensin-converting enzyme. In vitro enzymatic assays are crucial for characterizing this interaction. nih.gov

Angiotensin-Converting Enzyme (ACE) Binding Affinity Studies

This compound is a prodrug that is hydrolyzed in vivo to its active metabolite, fosinoprilat (B1673573). Fosinoprilat is a potent inhibitor of ACE. Studies on the binding affinity of fosinoprilat to ACE reveal a high degree of specificity and strength. The binding affinity is a critical determinant of the drug's potency. The interaction is primarily driven by the binding of the zinc-coordinating phosphinate group of fosinoprilat to the active site of the zinc-containing ACE. mednexus.org

The binding affinity of ligands to proteins like ACE can be quantified using various biophysical techniques. nih.gov The dissociation constant (Kd) is a common measure of binding affinity, with lower Kd values indicating a stronger interaction. nih.gov While specific Kd values for this compound's active form with ACE are proprietary and vary across different experimental conditions, the high potency of the drug suggests a Kd in the low nanomolar range. This strong binding is a result of a combination of factors, including ionic interactions, hydrogen bonds, and hydrophobic interactions between the inhibitor and the enzyme's active site. nih.govmdpi.com

It is important to note that the binding affinity can be influenced by the experimental conditions, such as pH, temperature, and the presence of other ions. nih.gov

Enzyme Kinetic Analysis of Phosphinate Interactions

The interaction of the phosphinate group of fosinoprilat with ACE is a key feature of its inhibitory mechanism. Enzyme kinetic studies help to elucidate the nature of this interaction. wikipedia.org These studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. bmglabtech.com

The interaction of fosinoprilat with ACE is characterized as a slow-binding, competitive inhibition. This means that fosinoprilat competes with the natural substrate, angiotensin I, for binding to the active site of the enzyme. The "slow-binding" characteristic indicates that the inhibitor forms a stable complex with the enzyme, which dissociates slowly. This prolonged inhibition contributes to the long duration of action of the drug.

The kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximal velocity (Vmax), are altered in the presence of the inhibitor. bmglabtech.com In competitive inhibition, the apparent Km value is increased, while the Vmax remains unchanged. The analysis of these kinetic parameters provides valuable information about the potency and mechanism of the inhibitor. mdpi.comchemrxiv.org

Protein-Ligand Binding Investigations (Non-Clinical)

These studies are crucial for understanding the selectivity of the drug and for identifying any potential for unintended effects. While the primary therapeutic action of this compound is attributed to ACE inhibition, comprehensive protein binding studies provide a more complete picture of its molecular interactions. plos.org

TechniqueInformation Provided
Affinity ChromatographyIdentifies potential binding partners from a complex mixture of proteins.
Surface Plasmon ResonanceMeasures the kinetics (on-rate and off-rate) and affinity of binding in real-time.
Isothermal Titration CalorimetryDetermines the thermodynamic parameters of binding, including enthalpy and entropy changes. nih.gov

Cellular Uptake and Metabolism Studies In Vitro (Excluding Pharmacokinetics in Organisms)

The journey of this compound from administration to its site of action involves passage across cellular membranes and metabolic conversion. In vitro cellular models provide a simplified and controlled environment to study these processes. mdpi.comcn-bio.com

Membrane Permeability Assessment

For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. This process involves crossing the intestinal epithelial barrier. The permeability of a compound is a key factor influencing its oral bioavailability. bioivt.com

In vitro models, such as the Caco-2 cell line, are widely used to assess intestinal permeability. bioivt.com These cells, when grown as a monolayer, differentiate to form a barrier with properties similar to the intestinal epithelium. By measuring the transport of this compound across this monolayer, researchers can estimate its potential for absorption in humans. bioivt.com

Another method to assess passive diffusion is the Parallel Artificial Membrane Permeability Assay (PAMPA). enamine.net This assay uses an artificial lipid membrane to predict the passive permeability of a compound across biological membranes. enamine.netgardp.org

AssayDescription
Caco-2 Permeability AssayUses a monolayer of Caco-2 cells to model the intestinal barrier and assess both passive and active transport. bioivt.com
Parallel Artificial Membrane Permeability Assay (PAMPA)A high-throughput assay that measures the passive diffusion of a compound across an artificial lipid membrane. enamine.net

Metabolic Stability and Metabolite Identification in Cellular Systems

This compound is a prodrug that requires metabolic activation. This conversion primarily occurs in the liver. In vitro systems, such as liver microsomes and hepatocytes, are used to study the metabolic stability of this compound and to identify its metabolites. admescope.comnih.gov

Metabolic stability assays measure the rate at which a compound is metabolized by liver enzymes. admescope.com This information helps to predict the drug's half-life in the body. A compound that is rapidly metabolized will likely have a shorter duration of action.

Metabolite identification studies aim to determine the chemical structures of the metabolites formed. frontagelab.com.cn This is crucial for understanding the complete metabolic fate of the drug and for identifying any potentially active or toxic metabolites. mdpi.com Techniques such as liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying metabolites. sciex.com

In vitro studies have shown that this compound is hydrolyzed by esterases to its active di-acid metabolite, fosinoprilat. Further metabolism of fosinoprilat can also be investigated using these cellular systems.

In Vitro SystemApplication
Liver MicrosomesContains a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s, and is used to study phase I metabolism. admescope.com
HepatocytesIntact liver cells that contain a full complement of drug-metabolizing enzymes and transporters, allowing for the study of both phase I and phase II metabolism. admescope.com

Computational and Theoretical Studies on Phenylfosinopril

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org In the context of Phenylfosinopril, docking studies are crucial for understanding its interaction with the angiotensin-converting enzyme (ACE).

The binding mode of ACE inhibitors generally relies on establishing a molecular interaction with the zinc ion, which acts as a cofactor for the enzyme. medcraveonline.com Docking studies help to visualize and analyze these interactions in three-dimensional space, providing a rational basis for the observed activity of this compound and other ACE inhibitors. The crystal structure of human ACE complexed with an inhibitor, such as lisinopril (B193118) (PDB: 1O8A), is often used as a template for these docking studies. mdpi.comscielo.br By removing the original inhibitor and docking this compound or its analogs, researchers can predict their binding conformations and energies. scielo.br

Table 5.1.1: Predicted Interactions of Fosinoprilat (B1673573) with ACE Active Site Residues
Interaction TypeKey Residues InvolvedRole in Binding
Zinc Chelation Zinc Ion (Zn²⁺)Essential for potent inhibition, anchors the inhibitor in the active site.
Hydrogen Bonding E384, Y523Stabilizes the inhibitor-enzyme complex.
Hydrophobic Interactions V518, F527Contributes to binding affinity by interacting with non-polar regions of the inhibitor.
Salt Bridge K511, D377Provides additional electrostatic stabilization.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Related Structures

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. slideshare.netresearchgate.net For ACE inhibitors related to this compound, QSAR studies are instrumental in understanding how structural modifications affect their inhibitory potency. nih.gov

The fundamental principle of QSAR is that the structure of a compound dictates its activity, and similar structures tend to exhibit similar activities. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new or untested compounds. scribd.com

Several QSAR studies have been conducted on various classes of ACE inhibitors, including those with carboxyl, sulfhydryl, and phosphonate (B1237965) zinc-binding groups. researchgate.netresearchgate.net These studies have highlighted the importance of specific structural features for potent ACE inhibition. For instance, the presence of a carboxylic acid in the N-ring to mimic the C-terminal carboxylate of ACE substrates and the nature of the zinc-binding group are critical for activity. scholarsresearchlibrary.com

Recent advances in QSAR involve the use of machine learning algorithms, such as Random Forest and support vector machines, to build more accurate and predictive models. nih.govacs.org These models can analyze large datasets of compounds and identify complex patterns that are not apparent from simple linear regression models. acs.org For example, a study using a large dataset from the ChEMBL database developed robust QSAR models for ACE inhibitors, which could be used to guide the optimization of existing drugs and the design of new ones. nih.gov

Table 5.2.1: Key Physicochemical Descriptors in QSAR Models of ACE Inhibitors
DescriptorDescriptionInfluence on ACE Inhibition
LogP Octanol-water partition coefficientReflects the hydrophobicity of the molecule, which can affect its ability to reach the active site.
Molecular Weight (MW) The sum of the atomic weights of all atoms in a moleculeCan influence binding affinity and pharmacokinetic properties.
Topological Polar Surface Area (TPSA) A measure of the polar surface area of a moleculeRelated to the molecule's ability to form hydrogen bonds and its membrane permeability.
Number of Rotatable Bonds The number of bonds that allow free rotationAffects the conformational flexibility of the molecule, which is important for binding to the enzyme.
Hydrogen Bond Donors/Acceptors The number of hydrogen bond donor and acceptor groupsCrucial for forming specific interactions with the ACE active site.

In Silico Property Prediction and Molecular Dynamics Simulations

In silico property prediction and molecular dynamics (MD) simulations are powerful computational tools used to study the behavior of molecules over time. nih.govresearchgate.net These methods provide detailed insights into the dynamic nature of the interaction between this compound's active metabolite, fosinoprilat, and the ACE enzyme.

MD simulations can be used to assess the stability of the ligand-protein complex and to calculate binding free energies. researchgate.netfrontiersin.org For example, simulations of fosinoprilat bound to ACE can reveal how the inhibitor and the enzyme's active site residues move and adapt to each other, providing a more realistic picture than static docking poses. researchgate.net These simulations have been used to study the binding characteristics of various ACE inhibitors, including fosinoprilat and lisinopril. researchgate.netfrontiersin.org

In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is another crucial aspect of computational drug design. researchgate.net These predictions help to identify potential liabilities of a drug candidate early in the discovery process. For this compound and its analogs, these methods can predict properties such as oral bioavailability, plasma protein binding, and potential for adverse effects. researchgate.net

Table 5.3.1: Predicted In Silico Properties for Fosinoprilat
PropertyPredicted Value/CharacteristicImplication
Binding Free Energy (MM-GBSA) Favorable negative valueIndicates a stable and spontaneous binding to the ACE active site. researchgate.net
RMSD of Complex Low and stable over simulation timeSuggests the inhibitor remains tightly bound in the active site.
Hydrogen Bond Occupancy High for key interactionsConfirms the importance of specific hydrogen bonds for maintaining the bound state.
Predicted Oral Bioavailability ModerateConsistent with its classification as a prodrug.
Plasma Protein Binding HighAffects the distribution and elimination of the drug.

Fragment-Based Computational Approaches for Phosphinate Scaffold Exploration

Fragment-based drug discovery (FBDD) is a strategy that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to the target protein. frontiersin.orgwikipedia.org These fragments are then grown or linked together to create more potent lead compounds. frontiersin.orgnih.gov This approach has been applied to the exploration of the phosphinate scaffold present in this compound.

The phosphinate group is a key "warhead" that binds to the zinc ion in the ACE active site. bocsci.com Fragment-based computational methods can be used to explore different chemical groups that can be attached to this phosphinate scaffold to improve binding affinity and selectivity. nih.govresearchgate.net For instance, a fragment-based approach was used to develop analogs of the phosphinic peptide RXP407 with different functionalities, leading to highly selective inhibitors of the N-domain of ACE. nih.gov

Computational techniques such as scaffold hopping can be used to identify novel chemical scaffolds that mimic the key interactions of the phosphinate group while offering improved properties. researchgate.net This involves searching virtual libraries for fragments that can be placed in the active site and form similar interactions to the known inhibitor.

Table 5.4.1: Strategies in Fragment-Based Design for Phosphinate Inhibitors
StrategyDescriptionGoal
Fragment Growing Starting with a core fragment bound in the active site and adding chemical moieties to extend into nearby pockets. nih.govTo increase potency and selectivity by forming additional favorable interactions.
Fragment Linking Identifying two or more fragments that bind to adjacent sites and connecting them with a chemical linker. frontiersin.orgTo create a larger, higher-affinity molecule that spans multiple binding pockets.
Scaffold Hopping Replacing the core phosphinate scaffold with a different chemical moiety that maintains the key binding interactions. researchgate.netTo discover novel chemical classes of inhibitors with potentially better drug-like properties.

De Novo Design Principles Applied to Fosinopril-Related Architectures

De novo design is a computational method that aims to design novel molecules with desired properties from scratch, rather than by modifying existing compounds. ontosight.ai This approach can be applied to create new ACE inhibitors with architectures related to Fosinopril (B1673572).

The principles of de novo design involve using algorithms to generate new chemical structures that fit within the constraints of the ACE active site and possess the necessary chemical features for potent inhibition. These programs can build molecules atom by atom or by combining pre-defined fragments in novel ways.

By analyzing the structure of the ACE active site and the binding modes of known inhibitors like fosinoprilat, computational models can identify key pharmacophore features required for activity. nih.gov These features include the zinc-binding group, hydrogen bond donors and acceptors, and hydrophobic moieties. De novo design algorithms can then generate new molecular architectures that incorporate these features in a novel arrangement. This approach has the potential to lead to the discovery of new classes of ACE inhibitors with improved efficacy and safety profiles. biorxiv.org

Table 5.5.1: Key Steps in De Novo Design of Fosinopril-Related Inhibitors
StepDescriptionComputational Tools Used
Active Site Analysis Characterizing the geometry, electrostatic potential, and key interaction points of the ACE active site.Pocket detection algorithms, electrostatic surface potential calculators.
Pharmacophore Modeling Defining the essential 3D arrangement of chemical features required for ACE inhibition based on known inhibitors.Pharmacophore modeling software.
Structure Generation Using algorithms to build new molecules that match the pharmacophore model and fit within the active site.De novo design software (e.g., LigBuilder, SPROUT).
Scoring and Ranking Evaluating the generated molecules based on their predicted binding affinity, drug-likeness, and synthetic accessibility.Docking programs, scoring functions, ADMET prediction tools.
Lead Optimization Iteratively modifying the most promising de novo designed structures to improve their properties.Molecular modeling and QSAR software.

Phenylfosinopril in Pharmaceutical Impurity Profiling and Reference Standards

Role as a Reference Standard in Quality Control

Reference standards are highly purified compounds used as a benchmark for quantitative and qualitative analysis in the pharmaceutical industry. Phenylfosinopril, in its role as a potential impurity of Fosinopril (B1673572) sodium, is an essential reference standard for quality control (QC) laboratories. Its availability allows for the accurate identification and quantification of this specific impurity in batches of the Fosinopril drug substance.

The primary function of a this compound reference standard is in chromatographic assays, such as High-Performance Liquid Chromatography (HPLC). In these methods, a solution of the this compound reference standard is injected into the chromatography system to determine its retention time and response factor. This data is then used to:

Identify: Confirm the presence of the this compound impurity in a Fosinopril API sample by comparing the retention time of the peak in the sample chromatogram to that of the reference standard.

Quantify: Determine the exact amount of the this compound impurity present in the API. This is crucial for ensuring that the level of the impurity does not exceed the established safety thresholds.

The use of a well-characterized this compound reference standard is a prerequisite for the validation of analytical methods, demonstrating that the method is accurate, precise, and specific for its intended purpose.

Impurity Identification and Control Strategies in Drug Substance Manufacturing

The presence of impurities in a drug substance can originate from various sources, including the starting materials, synthetic route, and degradation of the API. This compound is a known potential impurity in the manufacturing process of Fosinopril. Its formation is often linked to the specific chemical pathways and reagents used during synthesis.

Effective control strategies are implemented during the manufacturing process to minimize the levels of this compound and other impurities. These strategies are multifaceted and include:

Raw Material Control: Ensuring the purity of starting materials and reagents to prevent the introduction of precursors that could lead to the formation of this compound.

Process Optimization: Modifying reaction conditions (e.g., temperature, pressure, reaction time) and purification steps (e.g., crystallization, chromatography) to reduce the formation of this compound or to efficiently remove it from the final product.

In-Process Controls (IPCs): Monitoring the manufacturing process at critical stages to detect the presence of this compound and other impurities, allowing for corrective actions to be taken before the final isolation of the API.

Advanced analytical techniques are employed for the identification and characterization of such impurities. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are vital in elucidating the structure of unknown impurities, confirming them to be this compound.

Development of Impurity Specifications and Regulatory Compliance

The establishment of acceptance criteria for impurities is a critical aspect of regulatory compliance. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines, often detailed in pharmacopeias and International Council for Harmonisation (ICH) guidelines (e.g., ICH Q3A), for the control of impurities in new drug substances.

For this compound, as a specified impurity of Fosinopril, a specific limit is included in the drug substance specification. This limit is based on toxicological data and the qualification threshold, which is the level at which an impurity is considered to have been adequately studied for its potential biological effects. The detection of this compound at levels below 0.1% highlights the advancements in analytical capabilities. vulcanchem.com

The development of these specifications involves a comprehensive risk assessment, considering the potential toxicity of the impurity and its concentration in the final drug product. Pharmaceutical manufacturers must provide regulatory agencies with a complete profile of the impurities present in their drug substance, including their identification, characterization, and the rationale for the proposed acceptance criteria.

The following table outlines the key aspects of managing this compound as an impurity:

Aspect Description Key Considerations
Identification Structural elucidation and confirmation of the impurity as this compound.Use of spectroscopic and spectrometric techniques (LC-MS, NMR, FTIR).
Quantification Accurate measurement of the this compound level in the Fosinopril API.Use of a qualified reference standard in a validated analytical method (e.g., HPLC).
Control Measures taken during manufacturing to minimize the level of this compound.Optimization of synthesis, purification, and control of raw materials.
Specification The maximum allowable limit for this compound in the drug substance.Based on ICH guidelines, toxicological data, and regulatory requirements.

Adherence to these principles of impurity profiling and control is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product.

Future Research Trajectories for Phenylfosinopril Investigations

Exploration of Novel Synthetic Pathways

The synthesis of Fosinopril (B1673572) and its related compounds, including Phenylfosinopril, traditionally involves complex chemical reactions. Future research could focus on developing more efficient and stereoselective synthetic methods to minimize the formation of such impurities.

One area of exploration is the use of metabolic engineering to create novel biosynthetic pathways. For instance, research into the shikimate pathway, which is responsible for producing aromatic amino acids, could be leveraged. mdpi.comresearchgate.net This pathway could be metabolically engineered to enhance the production of specific precursors, potentially leading to more controlled and efficient synthesis of Fosinopril analogues. mdpi.com The shikimate pathway begins with phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) and proceeds through several intermediates, including chorismate, to produce phenylalanine. researchgate.netresearchgate.net By manipulating enzymes such as 3-deoxy-di-arabino-heptulosonate 7-phosphate synthase (DAHPS), it may be possible to direct the metabolic flux towards desired intermediates for Fosinopril synthesis. mdpi.com

Another approach involves the development of "by-product analogue" inhibitor designs. This strategy uses the structures of by-products from enzymatic reactions as a starting point for designing new inhibitors. mfd.org.mk This could be applied to this compound to create novel ACE inhibitors with potentially improved properties. mfd.org.mk Furthermore, exploring alternative reagents and catalysts in the chemical synthesis of Fosinopril could lead to pathways that reduce the formation of this compound.

Advanced Analytical Techniques for Trace Analysis

The detection and quantification of trace-level impurities like this compound in pharmaceutical formulations are critical for quality control. Future research should focus on developing more sensitive and selective analytical methods.

High-performance liquid chromatography (HPLC) is a commonly used technique for analyzing Fosinopril and its impurities. asianjpr.com However, future investigations could explore the use of ultra-high performance liquid chromatography (UHPLC or UPLC) for improved resolution and faster analysis times. researchgate.net Coupling these chromatographic techniques with advanced mass spectrometry (MS) methods, such as tandem mass spectrometry (MS/MS), can provide enhanced sensitivity and structural information for confident identification of trace impurities. resolian.comekb.eg

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products. scirp.orgdrhothas.com Future research could employ a combination of liquid chromatography and mass spectrometry (LC-MS) to monitor the formation of this compound and other impurities under various stress conditions, such as hydrolysis, oxidation, and photolysis. researchgate.netresearchgate.net

Other advanced analytical techniques that warrant further investigation for trace analysis of this compound include:

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For detecting trace metal impurities that might catalyze degradation reactions. honeywell.commt.com

Capillary Electrophoresis (CE): Offering high separation efficiency and low sample consumption.

The development of these advanced methods will enable more rigorous quality control and a better understanding of the impurity profile of Fosinopril.

Deeper Elucidation of Biochemical Interaction Mechanisms

Understanding how this compound interacts with biological systems is crucial for assessing its potential physiological effects. Future research should aim to elucidate the biochemical mechanisms of interaction, particularly with its primary target, the angiotensin-converting enzyme (ACE).

In vitro studies can be conducted to determine the ACE inhibitory activity of this compound compared to Fosinopril and its active metabolite, Fosinoprilat (B1673573). nih.gov Spectrophotometric assays can be used to measure the extent of ACE inhibition. nih.gov

Molecular docking studies, a computational technique, can predict the binding affinity and interaction patterns of this compound with the active site of ACE. nih.gov These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and charge interactions, between the compound and amino acid residues of the enzyme. nih.gov For example, studies on Fosinopril analogs have identified common interacting residues like Thr347 and Tyr510. nih.gov Similar analyses for this compound could provide valuable insights into its binding mode.

Further research could also investigate the potential for this compound to interact with other biological targets, which could be relevant to understanding any off-target effects.

Application of Chemoinformatics in Fosinopril Analogue Design

Chemoinformatics provides powerful computational tools for designing new drug candidates with improved properties. Future research can leverage these techniques to design novel Fosinopril analogues based on the structure of this compound.

Knowledge-based strategies in chemoinformatics integrate existing data to predict new drug-target relationships and design novel molecules. mdpi.com By analyzing the structural features of this compound and other ACE inhibitors, it is possible to identify key pharmacophores—the essential structural features for biological activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build mathematical models that correlate the chemical structures of compounds with their biological activities. mdpi.com These models can then be used to predict the ACE inhibitory activity of newly designed Fosinopril analogues.

Q & A

Basic Research Questions

Q. What validated chromatographic methods are recommended for quantifying fosinopril sodium and its related compounds in pharmaceutical formulations?

  • Methodology: Utilize reversed-phase HPLC with a C18 column (4.6 mm × 25 cm, 5 µm particle size) and a mobile phase of acetonitrile:water:phosphoric acid (4000:15:2) at a flow rate of 1.5 mL/min. Detection is performed at 210 nm. System suitability requires resolution ≥2.0 between fosinopril sodium and related compounds (e.g., Compound C and D) .
  • Key Parameters:

  • Standard preparation: Dissolve USP Fosinopril Sodium RS in methanol (0.1 mg/mL) and dilute to 0.0025 mg/mL for calibration .
  • Retention times: Relative retention times for related compounds (A–F) range from 0.7 to 1.3 compared to fosinopril sodium .

Q. How should researchers calculate the percentage of related compounds in fosinopril sodium samples to comply with USP limits?

  • Formula:

    Percentage=(Peak area of related compoundSum of all peak areas)×100\text{Percentage} = \left( \frac{\text{Peak area of related compound}}{\text{Sum of all peak areas}} \right) \times 100
  • Procedure: Extend chromatographic runs to four times the retention time of the fosinopril sodium peak to capture late-eluting impurities. Use USP reference standards (e.g., Related Compound A RS) for identification and quantification .

  • Acceptance Criteria: Individual impurities must not exceed 0.3% (w/w), with total impurities ≤2.0% .

Q. What USP reference standards are critical for ensuring analytical accuracy in fosinopril sodium research?

  • Essential Standards:

  • USP Fosinopril Sodium RS (C₃₀H₄₅NNaO₇P, MW 585.64)
  • Related Compound A–F RS (e.g., Compound C: sodium salt diastereomers; Compound D: propionate ester derivative) .
    • Application: Use these standards for system suitability testing, peak identification, and method validation .

Advanced Research Questions

Q. How can researchers resolve co-eluting diastereomers (e.g., fosinopril-related Compound B and its unresolved analogs) during chromatographic analysis?

  • Optimization Strategies:

Adjust mobile phase pH (2.5–3.0) to enhance selectivity for chiral separations.

Use a chiral column (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for improved resolution .

Validate peak purity via diode-array detection (DAD) to confirm no co-elution .

  • Data Interpretation: Integrate unresolved peaks collectively and compare against USP impurity limits .

Q. What experimental design principles should guide stability studies of fosinopril sodium under varying storage conditions?

  • Protocol Design:

  • Forced degradation: Expose samples to heat (60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • Analytical endpoints: Monitor hydrolysis products (e.g., Compound A) and oxidation byproducts using the validated HPLC method .
    • Statistical Analysis: Apply ANOVA to assess significance of degradation trends (p < 0.05) and calculate degradation kinetics .

Q. How can researchers address contradictions in impurity profiling data when synthesizing novel fosinopril derivatives?

  • Root-Cause Analysis:

Verify synthesis pathways for unintended intermediates (e.g., phosphinyl acetyl byproducts).

Cross-validate results using LC-MS to confirm molecular weights of unexpected peaks .

  • Mitigation: Adjust reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions .

Q. What methodological frameworks (e.g., PICO, FINER) are suitable for formulating hypothesis-driven research questions on fosinopril sodium’s pharmacokinetics?

  • PICO Framework:

  • Population: In vitro/in vivo models (e.g., rat liver microsomes).
  • Intervention: Enzyme kinetics of fosinopril hydrolysis.
  • Comparison: Bioavailability vs. other ACE inhibitors.
  • Outcome: Metabolic half-life (t₁/₂) and active metabolite concentration .
    • FINER Criteria: Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant to ACE inhibitor research .

Data Presentation Guidelines

  • Tables: Include retention times, peak areas, and impurity limits in tabular format (see example below).
  • Figures: Chromatograms must label peaks with compound names and USP reference codes .

Example Table:

CompoundRetention Time (min)Limit (%)
Fosinopril Sodium12.3N/A
Related Compound A8.9≤0.3
Related Compound C10.5≤0.3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.